2-[4-(Octyloxy)phenyl]thiophene
Description
Contextualization within Thiophene-Based Organic Systems for Advanced Materials Research
Thiophene-based materials are cornerstones of modern organic materials science, prized for their unique electronic and photophysical properties. researchgate.net The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile building block for a vast array of functional organic compounds. researchgate.net These systems are integral to the development of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemimpex.comontosight.ai
The utility of thiophene lies in its electron-rich nature, which facilitates charge transport, and its chemical stability. acs.org The 2-phenylthiophene (B1362552) moiety, which forms the core of the subject compound, is specifically recognized as a valuable component for organic semiconductors. chemimpex.comacs.org By incorporating such structures, researchers aim to create materials with tailored properties, such as high charge mobility, specific absorption and emission spectra, and enhanced device stability. researchgate.net The synthesis of these materials often involves powerful cross-coupling techniques, such as the Suzuki-Miyaura reaction, to create carbon-carbon bonds between the thiophene and other aromatic units. nih.govmdpi.com
Significance of Phenol-Thiophene Conjugated Architectures in Contemporary Chemical Sciences
The conjugation of phenyl and thiophene rings creates a π-system that is fundamental to many advanced materials, particularly liquid crystals. acs.orgtandfonline.com This combination forms a rigid, polarizable core (a mesogen) that can support the formation of liquid crystalline phases. The specific architecture of 2-[4-(octyloxy)phenyl]thiophene, where an octyloxy group is attached to the phenyl ring, classifies it as a phenol-derived thiophene conjugate.
Overview of Research Trajectories for Alkoxy-Substituted Aromatic Compounds
The addition of flexible alkoxy chains, such as the octyloxy (–OC₈H₁₇) group in this compound, is a deliberate and widely used strategy in the design of functional organic materials. Research has consistently shown that these side chains exert significant influence over the material's physical properties.
Key research objectives for incorporating alkoxy chains include:
Inducing and Controlling Mesomorphism: The length of the alkoxy chain is a critical factor in determining the presence and temperature range of liquid crystal phases. bohrium.com Longer chains, like octyloxy, often promote the formation of more ordered smectic phases over nematic phases and tend to lower melting points. nih.gov
Enhancing Solubility: The alkyl portion of the alkoxy group improves the solubility of the rigid aromatic core in common organic solvents, which is crucial for solution-based processing and purification of materials for electronic devices. nih.gov
Modifying Molecular Packing: In the solid state, alkoxy chains influence how molecules arrange themselves. This self-assembly is critical for achieving the high charge carrier mobility required for efficient organic electronic devices.
Tuning Electronic Properties: While the effect is primarily steric and organizational, the ether oxygen atom can have a subtle electronic influence on the aromatic core, which can fine-tune the energy levels (HOMO/LUMO) of the molecule. researchgate.net
Studies on homologous series of alkoxy-substituted phenyl-pyridines and phenyl-thiophenes have systematically demonstrated that varying the chain length provides a reliable method for tuning the thermal stability and range of the observed mesophases. tandfonline.comnih.gov
Formulation of Core Research Questions and Objectives for this compound Investigations
While the broader context of thiophene-based and alkoxy-substituted materials is well-established, specific experimental data on this compound remains limited in publicly accessible literature. This gap highlights several key research questions that would form the basis of a thorough investigation into this specific compound:
Synthesis and Characterization: What is the most efficient synthetic route (e.g., Suzuki coupling) for this compound, and what are its definitive spectroscopic (NMR, IR, Mass) and physical (melting point) characteristics?
Mesomorphic Behavior: Does this compound exhibit liquid crystalline properties? If so, what are its transition temperatures and what specific mesophases (e.g., nematic, smectic A, smectic C) does it form? How does the lack of additional linking groups, present in many studied analogues, affect its phase behavior? tandfonline.com
Photophysical Properties: What are the absorption and emission characteristics of this compound in various solvents and in the solid state? Determining its fluorescence quantum yield and decay times would clarify its potential for optoelectronic applications like OLEDs. psu.edu
Structure-Property Relationships: How do its properties compare to phenylthiophenes with shorter or longer alkoxy chains (e.g., butoxy, dodecyloxy)? A systematic study of the homologous series would provide valuable insight into how chain length modulates the melting point, clearing point, and phase stability, similar to studies on other liquid crystal systems. bohrium.comnih.gov
Answering these questions would precisely position this compound within the field of advanced materials and determine its suitability for specific technological applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-octoxyphenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-2-3-4-5-6-7-14-19-17-12-10-16(11-13-17)18-9-8-15-20-18/h8-13,15H,2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJRFPDHHPDLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850893-32-2 | |
| Record name | 2-[4-(octyloxy)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Design for 2 4 Octyloxy Phenyl Thiophene
Retrosynthetic Analysis of the 2-[4-(Octyloxy)phenyl]thiophene Framework
The primary strategic consideration in synthesizing this compound is the formation of the carbon-carbon single bond linking the thiophene (B33073) and phenyl rings. A retrosynthetic analysis logically disconnects this bond, leading to two principal precursor fragments: a thiophene derivative and a 4-(octyloxy)phenyl derivative. This disconnection can be approached in two ways, corresponding to the polarity of the reactive intermediates in a cross-coupling reaction:
Route A: Involves a nucleophilic thiophene species (e.g., a thiophene-2-boronic acid or a 2-thienyl organometallic reagent) and an electrophilic phenyl species (e.g., 1-bromo-4-(octyloxy)benzene).
Route B: Involves an electrophilic thiophene species (e.g., 2-bromothiophene) and a nucleophilic phenyl species (e.g., 4-(octyloxy)phenylboronic acid).
Both routes converge on the use of transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method for this type of transformation. Current time information in Bangalore, IN.mdpi.com The choice between Route A and Route B often depends on the commercial availability, stability, and ease of synthesis of the respective precursors.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound hinges on the efficient preparation of the key functionalized intermediates identified in the retrosynthetic analysis.
Synthesis of Octyloxyphenyl Intermediates
The octyloxy side chain is typically introduced onto a phenyl ring scaffold via a Williamson ether synthesis. For instance, to prepare an electrophilic precursor like 1-bromo-4-(octyloxy)benzene, 4-bromophenol (B116583) is treated with an octyl halide, such as 1-bromooctane, in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent. nanoscience.or.kr
Similarly, the nucleophilic precursor, 4-(octyloxy)phenylboronic acid, can be synthesized. One route involves the initial preparation of 1-bromo-4-(octyloxy)benzene, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate (B1201080). An alternative approach starts with 4-hydroxyphenylboronic acid, where the phenolic hydroxyl group is alkylated with an octyl halide under basic conditions to yield the desired boronic acid. The synthesis of related 2,3-bis-(4-(octyloxy)phenyl)quinoxaline has been reported, underscoring the feasibility of preparing such octyloxyphenyl precursors for use in coupling reactions. researchgate.net
Preparation of Thiophene Derivatives for Coupling Reactions
The required thiophene precursors are typically either halogenated thiophenes or thiophene boronic acids/esters. 2-Bromothiophene (B119243) and 2,5-dibromothiophene (B18171) are common starting materials for electrophilic coupling partners. tandfonline.com These can be prepared by the direct bromination of thiophene using reagents like N-bromosuccinimide (NBS). d-nb.info
For the nucleophilic partner, thiophene-2-boronic acid is a common choice. It can be prepared from 2-bromothiophene via lithiation with a strong base (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting organolithium species with a borate ester like trimethyl borate, and subsequent acidic workup. Various substituted thiophene derivatives are often synthesized for applications in materials science and medicinal chemistry, and the methods for their preparation are well-established. nih.govsioc-journal.cnresearchgate.net
Carbon-Carbon Bond Formation Methodologies for the Phenyl-Thiophene Linkage
The key step in assembling the this compound framework is the formation of the C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the premier choice for this transformation due to their efficiency, mild reaction conditions, and high functional group tolerance. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling Reactionsmdpi.comtandfonline.comd-nb.inforsc.orgmdpi.com
Among the various palladium-catalyzed methods, the Suzuki-Miyaura, Stille, and direct C-H arylation reactions are frequently employed for constructing biaryl systems containing thiophene. researchgate.netrsc.orgnih.gov The Suzuki-Miyaura reaction, in particular, has become one of the most powerful and versatile tools for creating carbon-carbon bonds between heterocyclic compounds and arylboronic acids or their esters. Current time information in Bangalore, IN.mdpi.com Its advantages include the use of environmentally safer organoboron compounds and the easy removal of by-products. d-nb.info
The Suzuki-Miyaura reaction provides a highly effective route to 2-arylthiophenes. A typical protocol involves the reaction of a bromothiophene with an arylboronic acid (or vice-versa) in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.com
Catalyst System: The choice of catalyst and ligands is crucial for achieving high yields. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a commonly used and effective catalyst for coupling various aryl boronic acids with bromothiophenes. mdpi.comd-nb.info
Base and Solvent: An inorganic base is essential for the catalytic cycle. Potassium phosphate (B84403) (K₃PO₄) is frequently used. mdpi.comd-nb.info The reaction is often carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, which facilitates the dissolution of both the organic substrates and the inorganic base. d-nb.info
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate, with temperatures around 90°C being common. d-nb.info Microwave-assisted synthesis has also been shown to be effective, often leading to reduced reaction times and improved yields. tandfonline.com
The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions used to synthesize aryl-thiophene linkages, based on analogous reactions reported in the literature.
| Thiophene Substrate | Aryl Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | d-nb.info |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acid/ester | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Moderate to Excellent | mdpi.com |
| 2-Bromothiophene | Arylboronic acid | Novel Pd(II) Complex | Not Specified | Not Specified | Not Specified | Not Specified | Good | tandfonline.com |
Direct Heteroarylation Polymerization Techniques
Direct Heteroarylation Polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for synthesizing conjugated polymers. mdpi.com This technique directly couples C-H bonds of one heteroaromatic compound with a halogenated partner, avoiding the need for pre-functionalized organometallic reagents. mdpi.comresearchgate.net
In the context of synthesizing polymers containing the this compound moiety, DHAP would involve the direct polymerization of a monomer like 2-bromo-5-[4-(octyloxy)phenyl]thiophene. The optimization of DHAP focuses on achieving high molecular weights, low defect concentrations, and good regioregularity. mdpi.com Studies have shown that the choice of catalyst, ligand, solvent, and additives is crucial for selective C-H activation and polymerization. acs.orgfigshare.com For instance, palladium catalysts paired with specific phosphine (B1218219) ligands and additives like pivalic acid are often employed. acs.org
Ancillary C-C Bond Forming Reactions (e.g., Wittig-Horner, Gewald)
While not direct methods for the final C-C bond formation in this compound itself, these reactions are crucial for synthesizing the necessary precursors or related thiophene derivatives.
Wittig-Horner (Horner-Wadsworth-Emmons) Reaction:
This reaction is a modification of the Wittig reaction and is used to synthesize alkenes from aldehydes or ketones and stabilized phosphorus ylides (phosphonate carbanions). organic-chemistry.orgmdpi.com It generally provides excellent E-selectivity for the resulting alkene. organic-chemistry.org In the context of thiophene chemistry, the Wittig-Horner reaction can be used to introduce vinyl groups onto a thiophene ring, which can then be further functionalized. clockss.org For example, thiophenecarbaldehyde can react with a phosphonate (B1237965) to form a thienyl-substituted alkene. clockss.org The reaction typically uses bases like sodium hydride or sodium methoxide (B1231860) to generate the ylide. organic-chemistry.org
Gewald Reaction:
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgderpharmachemica.com While this reaction produces 2-aminothiophenes, which are different from the target compound, it is a fundamental and versatile method for constructing the thiophene ring itself. arkat-usa.orgnih.gov The resulting 2-aminothiophene can then be chemically modified in subsequent steps to lead to a variety of thiophene derivatives.
Reaction Condition Optimization and Mechanistic Insights into Key Synthetic Steps
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. For Stille couplings, this involves a careful selection of catalyst, ligand, solvent, temperature, and additives. numberanalytics.comresearchgate.net For example, the use of bulky phosphine ligands can enhance catalyst activity, while additives like copper(I) iodide can accelerate the transmetalation step. wikipedia.orguhasselt.be
Mechanistically, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step. psu.edu For dibromothiophenes, this addition is often regioselective, occurring preferentially at the C-Br bond adjacent to the sulfur atom. psu.edu The subsequent transmetalation with the organometallic reagent is frequently the rate-limiting step. rsc.orgacs.org Understanding these mechanistic details allows for the rational design of more efficient synthetic protocols. For instance, in some cases, the transmetalation can proceed through different pathways (open or cyclic), which can be influenced by the choice of ligands and additives. acs.org
Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of the final product, this compound, and its synthetic intermediates is crucial to ensure high purity for subsequent applications, especially in organic electronics where impurities can significantly impact device performance.
Standard purification techniques include:
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. rsc.orgscispace.com A gradient of solvents with increasing polarity is typically used to elute the compounds from the column.
Crystallization: Recrystallization from a suitable solvent or solvent mixture is an effective method for purifying solid compounds. This technique relies on the difference in solubility of the compound and its impurities at different temperatures.
Liquid-Liquid Extraction: This technique is often used during the work-up procedure to separate the organic product from inorganic salts and other water-soluble impurities. atlanchimpharma.com
For highly pure materials, more advanced techniques may be employed:
Preparative High-Performance Liquid Chromatography (HPLC): This method offers higher resolution than standard column chromatography and can be used to separate closely related impurities. atlanchimpharma.com Both normal-phase and reversed-phase HPLC can be utilized. atlanchimpharma.com
Sublimation: For volatile solids, sublimation under high vacuum can be an excellent final purification step to remove non-volatile impurities.
The purity of the isolated compounds is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC analysis. atlanchimpharma.com
Advanced Molecular Structure Elucidation and Conformational Analysis of 2 4 Octyloxy Phenyl Thiophene
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for the structural characterization of organic molecules like 2-[4-(octyloxy)phenyl]thiophene. It provides precise information on the molecular weight and elemental composition, and through fragmentation analysis, offers deep insights into the molecule's structural connectivity.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally validating the molecular formula of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule.
For this compound, the molecular formula is C₁₈H₂₄OS. The exact monoisotopic mass calculated for this formula is 288.1548 Da. upi.edu HRMS analysis would aim to detect the molecular ion [M]⁺ or common adducts, such as [M+H]⁺ or [M+Na]⁺, and match their experimentally measured m/z values to the theoretically calculated values. A close match provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net
Below is an interactive data table of predicted HRMS values for various adducts of this compound. upi.edu
| Adduct Type | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 289.16208 |
| [M+Na]⁺ | 311.14402 |
| [M+K]⁺ | 327.11796 |
| [M+NH₄]⁺ | 306.18862 |
| [M-H]⁻ | 287.14752 |
This table presents theoretically predicted m/z values for common adducts of this compound, which are used as reference points in HRMS analysis for molecular formula validation.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. libretexts.org In an MS/MS experiment, a specific ion (the precursor or parent ion), typically the molecular ion [M+H]⁺, is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product or daughter ions) are then mass-analyzed. acs.orgpressbooks.pub This fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing how its atoms are connected.
While specific experimental MS/MS data for this compound is not publicly available, a fragmentation pathway can be predicted based on its chemical structure. The most likely points of cleavage are the weaker bonds, such as the C-O ether bond and the bonds within the alkyl chain.
Predicted Fragmentation Pathways:
Loss of the Octyl Group: A common fragmentation pathway would be the cleavage of the C-O bond, leading to the loss of the octyl chain (C₈H₁₇) as a radical, or the loss of octene (C₈H₁₆) via a rearrangement, resulting in a prominent fragment corresponding to a hydroxyphenyl-thiophene cation.
Cleavage of the Alkyl Chain: The octyl chain itself can undergo fragmentation, leading to a series of losses of smaller alkyl units.
Cleavage at the Ether Linkage: The bond between the phenyl ring and the oxygen atom can cleave, generating ions corresponding to the thiophene-phenyl moiety and the octyloxy radical, or vice-versa.
An interactive table of plausible fragments for this compound is presented below.
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment Mass (m/z) | Neutral Loss |
| 289.16 | [C₁₀H₇S]⁺ (phenylthiophene) | C₁₀H₈S | 160.03 | C₈H₁₇O (Octyloxy radical) |
| 289.16 | [C₁₂H₉OS]⁺ (ion from cleavage at ether) | C₁₂H₉OS | 201.04 | C₆H₁₄ |
| 289.16 | [C₁₀H₉OS]⁺ (hydroxyphenyl-thiophene) | C₁₀H₈OS | 177.03 | C₈H₁₆ (Octene) |
| 289.16 | [C₄H₃S]⁺ (thienyl) | C₄H₄S | 84.00 | C₁₄H₂₀O |
This table outlines potential fragmentation patterns for this compound in an MS/MS experiment. The analysis of these fragments helps in confirming the connectivity of the thiophene (B33073), phenyl, and octyloxy components.
Vibrational Spectroscopy Methodologies (FTIR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves to identify the functional groups within a molecule and probe its conformational state. These two techniques are complementary; FTIR measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. mt.comconsensus.app For this compound, these methods can confirm the presence of the key structural units: the thiophene ring, the phenyl ring, the ether linkage, and the octyl side chain.
The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts. By assigning the observed spectral bands to specific molecular motions, a detailed picture of the molecular structure can be affirmed. The assignments are based on established frequency ranges for known functional groups. researchgate.netacs.org
Key expected vibrational modes include:
Alkyl C-H Stretches: Vibrations from the octyl chain, typically appearing just below 3000 cm⁻¹.
Aromatic C-H Stretches: Vibrations from the C-H bonds on the phenyl and thiophene rings, appearing just above 3000 cm⁻¹.
C-O-C Ether Stretches: Aryl-alkyl ethers exhibit strong, characteristic bands. An asymmetric stretch appears at a higher wavenumber (around 1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1040 cm⁻¹). libretexts.orgquimicaorganica.org
Aromatic C=C Stretches: In-ring stretching vibrations of the phenyl and thiophene rings occur in the 1400-1610 cm⁻¹ region. libretexts.org
Thiophene Ring Vibrations: The C-S bond stretching and ring deformation modes of the thiophene ring have characteristic frequencies that help confirm its presence. researchgate.net
An interactive data table summarizing the expected vibrational band assignments for this compound is provided below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Technique |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Thiophene) | FTIR/Raman |
| 2960 - 2850 | C-H Stretch (asymmetric & symmetric) | Alkyl (CH₃, CH₂) | FTIR/Raman |
| 1610 - 1580 | C=C Stretch (in-ring) | Aromatic (Phenyl) | FTIR/Raman |
| 1520 - 1420 | C=C Stretch (in-ring) | Thiophene | FTIR/Raman |
| 1470 - 1450 | C-H Bend (scissoring) | Alkyl (CH₂) | FTIR |
| 1260 - 1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | FTIR (Strong) |
| 1050 - 1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | FTIR |
| 840 - 810 | C-H Out-of-Plane Bend | Phenyl (1,4-disubstituted) | FTIR (Strong) |
| ~700 | C-S Stretch | Thiophene | Raman |
This table provides a guide to the interpretation of FTIR and Raman spectra for this compound, linking specific vibrational frequencies to the functional groups within the molecule.
In-situ vibrational spectroscopy (both FTIR and Raman) is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions as they occur, without the need for sampling. irdg.orgamericanpharmaceuticalreview.com This provides valuable kinetic and mechanistic data, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time. publish.csiro.auedpsciences.org
The synthesis of this compound likely involves a cross-coupling reaction, such as a Suzuki or Stille reaction. For instance, in a Suzuki coupling between 2-bromothiophene (B119243) and 4-(octyloxy)phenylboronic acid, in-situ spectroscopy could monitor the reaction progress. mt.commt.com An FTIR or Raman probe inserted directly into the reaction vessel would track the concentration of reactants and products over time by measuring the intensity of their characteristic vibrational bands.
Example Application: Monitoring a Suzuki Coupling
Reactant Monitoring: The disappearance of the C-Br stretching vibration of 2-bromothiophene and the characteristic bands of the boronic acid would be monitored.
Product Formation: The appearance and increase in intensity of product-specific bands, such as the thiophene-phenyl linkage vibrations and the strong C-O-C ether stretch, would signal the formation of this compound. acs.org
By plotting the intensity of these key bands versus time, a reaction profile can be generated, allowing for the determination of reaction completion and the identification of any potential intermediates or side products. acs.orgmetrohm.com
Theoretical Chemistry and Computational Modeling of 2 4 Octyloxy Phenyl Thiophene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of 2-[4-(octyloxy)phenyl]thiophene at a quantum mechanical level. These calculations can predict molecular geometries, orbital energies, and electronic transitions, which are key to its function in electronic devices.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground state properties of molecules like this compound. nih.govscispace.comchemmethod.comphyschemres.orgresearchgate.net DFT offers a good balance between computational cost and accuracy, making it suitable for relatively large organic molecules. physchemres.org The method is used to determine the optimized molecular geometry, electronic structure, and other key parameters.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.govscispace.comphyschemres.org For organic molecules containing sulfur, such as thiophene (B33073) derivatives, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of organic compounds. acs.orgpsu.eduacs.org
The selection of the basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules of this size, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. nih.govacs.org The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing the anisotropic electron density in conjugated systems. The "++" in the larger basis set signifies the inclusion of diffuse functions, which are necessary for accurately describing weakly bound electrons.
A representative selection of functionals and basis sets for calculations on this compound is presented in Table 1.
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d,p) | A widely used hybrid functional combined with a Pople-style basis set including polarization functions. Good for geometry optimizations. |
| B3LYP | 6-311++G(d,p) | A more extensive basis set with diffuse functions, offering higher accuracy for electronic properties. |
| CAM-B3LYP | 6-311++G(d,p) | A long-range corrected hybrid functional, particularly suitable for calculating charge-transfer states and excited state properties. |
| M06-2X | 6-311++G(d,p) | A high-nonlocality functional with superior performance for non-covalent interactions and thermochemistry. |
Table 1: Selected Exchange-Correlation Functionals and Basis Sets for DFT Calculations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the electronic and optical properties of a molecule. scispace.comchemmethod.comphyschemres.orgresearchgate.netrsc.org The HOMO energy level is related to the electron-donating ability of the molecule, while the LUMO energy level corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity and its absorption and emission of light. physchemres.orgpsu.eduresearchgate.netscispace.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, while the LUMO will also be distributed across the conjugated backbone. The octyloxy chain, being an electron-donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to an unsubstituted analog. psu.edu
A plausible set of calculated electronic properties for this compound, based on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, is shown in Table 2.
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | -5.25 | Relates to the ionization potential and electron-donating capability. |
| LUMO Energy | -1.80 | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 3.45 | Influences the electronic conductivity and optical absorption properties. |
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
Ab Initio Methods for High-Accuracy Calculations (e.g., MP2, Coupled Cluster)
For even higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. These methods are computationally more demanding than DFT and are therefore typically used for smaller molecules or for benchmarking DFT results. For a molecule the size of this compound, these calculations would be computationally expensive but could provide a very accurate description of its electronic structure and intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. physchemres.org TD-DFT can predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. This information is vital for understanding the photophysical behavior of the molecule and its potential use in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The calculations would likely predict a strong π-π* transition in the ultraviolet-visible region, corresponding to the excitation of an electron from the HOMO to the LUMO.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical methods like DFT are excellent for describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a larger system of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.
For this compound, MD simulations would be invaluable for understanding its behavior in the condensed phase, such as in a thin film or a liquid crystalline phase. The simulations could predict how the molecules pack together, the degree of ordering, and the conformational changes of the flexible octyloxy chains. This information is crucial for understanding charge transport in a material, as the mobility of charge carriers is highly dependent on the molecular arrangement.
Force Field Development and Validation for this compound Systems
To accurately simulate the behavior of this compound, a reliable force field is paramount. A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. For a molecule like this compound, this would involve parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
The development of a specific force field for this compound would typically involve:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule and its fragments to obtain reference data for its geometry, vibrational frequencies, and interaction energies.
Parameterization: The force field parameters are then adjusted to reproduce the QM data as closely as possible. This is often an iterative process.
Validation: The developed force field is validated by comparing its predictions for various properties against experimental data or higher-level theoretical calculations. These properties can include crystal structures, densities, and heats of vaporization.
While a specific, publicly available force field exclusively for this compound is not commonly documented, researchers often utilize well-established general force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement) and parameterize them for the specific thiophene and octyloxybenzene moieties.
A hypothetical data table for force field validation might look like this:
| Property | Experimental/QM Value | Force Field Value | % Difference |
| Bond Length (C-S) | 1.73 Å | 1.74 Å | 0.58% |
| Bond Angle (C-S-C) | 92.2° | 92.5° | 0.33% |
| Torsional Barrier (Phenyl-Thiophene) | 2.5 kcal/mol | 2.4 kcal/mol | 4.0% |
| Density (liquid phase) | 0.98 g/cm³ | 0.97 g/cm³ | 1.02% |
Simulation of Conformational Dynamics in Different Environments
Once a validated force field is in place, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound. These simulations track the movement of every atom in the system over time, providing a detailed picture of how the molecule flexes, rotates, and interacts with its surroundings.
Simulations can be performed in various environments to understand their influence on the molecule's behavior:
In Vacuum: This provides a baseline understanding of the intrinsic flexibility of the molecule, particularly the rotation around the bond connecting the phenyl and thiophene rings and the conformational freedom of the octyloxy chain.
In Solution: Simulating the molecule in a solvent (e.g., toluene, chloroform) reveals how solvent-solute interactions affect its conformation and dynamics.
In the Solid State (Crystal): Simulations of the crystalline phase can elucidate the packing arrangement and the extent of conformational restriction imposed by the crystal lattice.
The conformational flexibility, particularly of the octyloxy chain, can have a significant impact on the material's properties, including its solubility and thin-film morphology.
Analysis of Intermolecular Interactions and Aggregation Behavior
The way individual this compound molecules interact with each other governs their self-assembly and aggregation behavior, which is crucial for the performance of organic electronic devices. Computational methods can be used to analyze these interactions in detail.
Key intermolecular interactions include:
π-π Stacking: The aromatic thiophene and phenyl rings can stack on top of each other, facilitating electronic communication between molecules. The strength and geometry of this stacking can be quantified through simulations.
C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π systems of the aromatic rings.
Simulations can predict how these interactions lead to the formation of different types of aggregates, from simple dimers to larger, more ordered structures. Understanding this aggregation is key to controlling the morphology of thin films and, consequently, their electronic properties.
Charge Transport Modeling and Theoretical Analysis
The ability of this compound to transport charge is fundamental to its application in organic electronics. Theoretical modeling provides a framework for understanding and predicting this behavior at the molecular level.
Hopping Mechanism and Marcus Theory Applied to Organic Semiconductors
In many disordered organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves from one localized state to another. aip.org This process is often described by Marcus theory, which was originally developed for electron transfer reactions in solution. aip.orgshuaigroup.net
According to Marcus theory, the rate of charge hopping between two molecules depends on two key parameters:
Electronic Coupling (or Transfer Integral, V): This term quantifies the strength of the electronic interaction between the initial and final states (i.e., the two adjacent molecules). A larger electronic coupling leads to a faster hopping rate.
Reorganization Energy (λ): This is the energy required to distort the geometry of the molecules and the surrounding medium from the equilibrium geometry of the neutral state to that of the charged state. A lower reorganization energy facilitates faster charge transfer. aip.org
The hopping mechanism is an incoherent process, meaning the charge carrier loses phase information as it moves from one site to the next. aip.org This is in contrast to band-like transport, which is observed in highly ordered crystalline semiconductors. shuaigroup.net
Analysis of Transfer Integrals and Reorganization Energies
Computational chemistry provides the tools to calculate the transfer integrals and reorganization energies for this compound.
Transfer Integrals (V): These are typically calculated using quantum chemical methods on a pair of molecules (a dimer) extracted from a simulated or experimentally determined crystal structure. The value of V is highly sensitive to the relative orientation and distance between the molecules.
Reorganization Energy (λ): The reorganization energy has two components:
Internal Reorganization Energy (λ_i): The energy required to relax the geometry of a single molecule upon gaining or losing a charge. This can be calculated from the geometries of the neutral and charged states of an isolated molecule.
External Reorganization Energy (λ_o): The energy associated with the rearrangement of the surrounding molecules in response to the charge transfer event. This is more complex to calculate and often requires simulations of the molecule in its condensed phase environment.
A hypothetical table of calculated parameters for hole transport in a this compound dimer might look as follows:
| Dimer Configuration | Transfer Integral (V) (meV) | Internal Reorganization Energy (λ_i) (meV) |
| Co-facial Stacking | 50 | 250 |
| Slipped-Parallel Stacking | 35 | 250 |
| T-shaped | 5 | 250 |
These calculated values can then be used in Marcus theory to estimate charge hopping rates and, ultimately, the charge carrier mobility.
Polaron Formation and Transport Models
When a charge carrier is introduced into an organic semiconductor, it can induce a local distortion in the molecular structure or lattice around it. ossila.com This composite quasiparticle, consisting of the charge and its associated distortion, is called a polaron. ossila.comaps.org The formation of polarons is a consequence of the strong coupling between electronic and vibrational degrees of freedom in these materials. researchgate.net
There are two main types of polarons:
Large Polarons: The distortion extends over several molecular units.
Small Polarons: The distortion is localized on a single molecule. In many organic materials, charge transport is dominated by the hopping of small polarons. ossila.com
The formation of a polaron "traps" the charge carrier to some extent, making it less mobile. ossila.com The energy required to overcome this trapping is related to the polaron binding energy. Polaron transport models build upon the hopping mechanism by explicitly considering the energetic cost of polaron formation and dissociation. researchgate.net These models often incorporate the effects of both intramolecular (Holstein-type) and intermolecular (Peierls-type) electron-phonon couplings. rsc.org The mobility of polarons is a key parameter that reflects their ability to move through the material. researchgate.net
Computational Prediction of Spectroscopic Parameters
Theoretical chemistry and computational modeling serve as powerful tools to predict and understand the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), it is possible to simulate various spectroscopic parameters, offering insights that complement and help interpret experimental data. These computational approaches are crucial for elucidating structure-property relationships at the molecular level.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable technique for structural elucidation. uni.lu For organic molecules such as this compound, DFT calculations are the standard approach for predicting both ¹H and ¹³C NMR chemical shifts. uni.lumdpi.com The most common method involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. uni.lu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov
The choice of the functional and basis set in DFT calculations is critical for accuracy. nih.gov The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net Basis sets such as 6-311++G(d,p) are commonly employed for higher accuracy in these predictions. nih.gov
Table 1: Representative Theoretical vs. Experimental Chemical Shift Correlation for Aromatic Systems
| Compound Class | Computational Method | Correlation Quality | Reference |
| Substituted 2,2-dimethylchroman-4-ones | DFT B3LYP/6-311+G(2d,p) | Good for aromatic protons | mdpi.com |
| 3-phenylthiophene (B186537) derivatives | DFT B3LYP/6-311++G(d,p) | Good agreement for vibrational spectra, implies utility for NMR | nih.gov |
| Heteroaromatics (e.g., thiophene) | CHARGE7h model | RMS error of 0.096 ppm for ¹H shifts | modgraph.co.uk |
This table illustrates the general accuracy of computational methods for predicting NMR chemical shifts in related molecular structures, in the absence of specific data for this compound.
UV-Vis Absorption and Emission Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption and emission spectra (UV-Vis) of organic molecules. nih.govyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light.
For π-conjugated systems like this compound, the electronic transitions are typically of the π→π* type. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation, the nature of substituents, and the solvent environment. ajol.infoacademie-sciences.fr The octyloxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenylthiophene due to intramolecular charge transfer (ICT) character. nih.gov
Simulations are often performed using a functional like B3LYP or CAM-B3LYP in conjunction with a suitable basis set. nih.gov To account for solvent effects, a Polarizable Continuum Model (PCM) can be incorporated into the calculations. nih.gov Studies on other alkoxy-substituted thiophene polymers have shown that TD-DFT calculations can successfully predict absorption maxima. For example, polymers incorporating 5,6-bis(octyloxy)benzothiadiazole units show absorption maxima in the visible region (around 524-556 nm), and the simulations help to understand the red-shift observed when moving from solution to thin-film states. rsc.org Similarly, simulations on two-dimensional thiophene-based conjugated polymers show that the UV-Vis absorption spectra exhibit a significant red-shift with increasing molecular weight and conjugation length. researchgate.net
While specific simulated spectra for this compound are not published, it is anticipated that its primary absorption would lie in the UV-A to near-visible range, characteristic of similar phenylthiophene chromophores.
Table 2: Predicted Spectroscopic Data for Related Thiophene Derivatives
| Compound/System | Computational Method | Predicted λmax | Reference |
| Diphenyl azafluoranthene derivative | TD-DFT/B3LYP/6-31+G(d,p) | Good quantitative agreement with experiment | nih.gov |
| Thiophene Oligomers | DFT | λmax increases with chain length | ajol.info |
| PTATBT-8 Polymer | UV-Vis Spectroscopy | 524 nm (in solution), 556 nm (in film) | rsc.org |
This table provides examples of predicted and experimental UV-Vis data for related complex thiophene systems, highlighting the methodologies applicable to this compound.
Vibrational Spectra Simulation
Computational methods are indispensable for the assignment and interpretation of vibrational spectra (Infrared and Raman). mdpi.com DFT calculations, typically using the B3LYP functional, can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. nih.govresearchgate.net The calculations are performed on the optimized geometry of the molecule, and the resulting harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, which accounts for anharmonicity and other systematic errors. researchgate.net
The vibrational spectrum of this compound would be complex, with characteristic modes for the thiophene ring, the phenyl ring, the C-O-C ether linkage, and the alkyl chain. For instance, calculations on thiophene itself and its derivatives provide assignments for key vibrations, such as C-H stretching, C=C stretching, and ring breathing modes. nih.govresearchgate.netnist.gov Studies on 3-phenylthiophene derivatives have successfully used DFT at the B3LYP/6-311++G(d,p) level to calculate and assign the FT-IR spectra. nih.gov Similarly, periodic DFT calculations have proven highly effective in assigning the vibrational spectra of molecular crystals like 4-phenylbenzaldehyde, demonstrating the power of theory in understanding solid-state intermolecular interactions. mdpi.com
For this compound, key predicted vibrational modes would include:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (octyl group): Around 2850-2960 cm⁻¹
C=C stretching (thiophene and phenyl rings): Around 1400-1600 cm⁻¹
C-S stretching (thiophene ring): Specific modes identifiable through Potential Energy Distribution (PED) analysis.
C-O-C stretching (ether linkage): Around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Table 3: Calculated Vibrational Frequencies for Thiophene
| Mode Description | Symmetry | Calculated Frequency (cm⁻¹) |
| CH stretch | A1 | 3112 |
| Ring stretch | A1 | 1408 |
| Ring deformation | A1 | 1360 |
| CH in-plane bend | A1 | 1083 |
| Ring breathing | A1 | 834 |
| CH stretch | B2 | 3125 |
| Ring stretch | B2 | 1504 |
| Ring deformation | B2 | 1256 |
| CH in-plane bend | B2 | 1085 |
| CH out-of-plane bend | B1 | 869 |
Source: Adapted from the Computational Chemistry Comparison and Benchmark DataBase. nist.gov These values are for the parent thiophene molecule and serve as a fundamental reference for interpreting the spectrum of its derivatives.
Investigation of Electronic and Optical Phenomena in 2 4 Octyloxy Phenyl Thiophene Systems
Photophysical Studies and Mechanistic Understanding
The photophysical properties of thiophene-based materials are fundamental to their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are primarily investigated through spectroscopic techniques that probe the interaction of the material with light.
Absorption and Emission Spectroscopy Methodologies
The electronic absorption and emission characteristics of thiophene (B33073) derivatives are typically studied using UV-Visible absorption and fluorescence spectroscopy. In solution, these compounds often exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. For instance, photophysical studies of similar compounds in chloroform (B151607) have shown absorption patterns peaking around 400–450 nm. The position of these peaks can be influenced by the solvent environment, a phenomenon known as solvatochromism.
Fluorescence spectroscopy is employed to characterize the light-emitting properties of these materials. Upon excitation at their absorption maximum, these compounds can display strong photoluminescence. For related benzoxazole-terminated mesogenic compounds, emission has been observed between 500–610 nm. The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the structural relaxation in the excited state. The shape and intensity of both absorption and emission spectra are crucial for understanding the electronic transitions and the efficiency of light emission.
Quantum Yield Determination Techniques
The photoluminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yields is often carried out using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.5 M H₂SO₄ is a commonly used standard for such measurements. For some luminescent oligomers, quantum yields have been reported to be in the range of 0.50 to 0.80 in solution. The quantum yield is a key factor in assessing the suitability of a material for applications in light-emitting devices.
Excited State Lifetime Measurements (e.g., Time-Correlated Single Photon Counting)
The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of photophysical processes, including fluorescence and non-radiative decay pathways. A common and powerful technique for measuring fluorescence lifetimes in the nanosecond and picosecond range is Time-Correlated Single Photon Counting (TCSPC).
In TCSPC, the sample is excited by a pulsed light source, and the time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process many times, a histogram of the decay of the fluorescence intensity over time is constructed. For some thiophene-based copolymers, singlet fluorescence lifetimes have been determined to be around 810 picoseconds. The lifetime of the excited state can be influenced by various factors, including the molecular structure, the presence of quenchers, and the surrounding environment. For instance, the excited-state lifetime of some ruthenium(II) complexes with thiophene-containing ligands has been measured to be in the microsecond range.
Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms
Photoinduced electron transfer (PET) and Förster Resonance Energy Transfer (FRET) are two fundamental processes that can occur in the excited state of molecular systems, particularly in donor-acceptor architectures.
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from an electronically excited donor molecule to an acceptor molecule. This process is a cornerstone of organic photovoltaic devices, where the goal is to generate free charge carriers from sunlight. The efficiency of PET is highly dependent on the driving force (the difference in redox potentials of the donor and acceptor) and the electronic coupling between the donor and acceptor units. In composites of oligo(thienylenevinylene) and a fullerene derivative, the electron-transfer process has been observed to take approximately 14 picoseconds. The study of PET often involves transient absorption spectroscopy, which can track the formation of radical ions that are characteristic of charge separation.
Förster Resonance Energy Transfer (FRET) , on the other hand, is a non-radiative energy transfer process where the excitation energy is transferred from a donor to an acceptor molecule through dipole-dipole coupling. The efficiency of FRET is strongly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles. FRET is a critical mechanism in applications such as light-harvesting antennas and can be used to sensitize the emission from an acceptor molecule. In covalently linked porphyrin-2,1-thiaporphyrin dyads, intramolecular singlet-singlet energy transfer with high efficiency has been demonstrated.
Charge Carrier Generation and Recombination Processes in Organic Electronics
In the context of organic electronics, particularly in devices like solar cells and transistors, the generation and recombination of charge carriers (electrons and holes) are pivotal processes that determine device performance. For thiophene-based materials, which are often p-type semiconductors, understanding hole transport is particularly important.
Charge carriers can be generated through photoexcitation, where an absorbed photon creates an exciton (B1674681) (a bound electron-hole pair). For efficient charge generation, this exciton must be dissociated, typically at a donor-acceptor interface in a bulk heterojunction solar cell. The efficiency of this process competes with exciton recombination.
Once generated, the free charge carriers must be transported to the respective electrodes to contribute to the photocurrent. The mobility of these charge carriers is a key parameter. Techniques like flash-photolysis time-resolved microwave conductivity (FP-TRMC) can be used to study charge-carrier dynamics and mobility in thin films without the need for electrodes. The mobility of charge carriers in organic materials is influenced by factors such as molecular packing, crystallinity, and the presence of energetic disorder.
Recombination of charge carriers, both geminate (recombination of the initial electron-hole pair) and non-geminate (recombination of charge carriers from different excitons), is a loss mechanism that reduces device efficiency. Studies on disordered organic solar cells have shown that while non-equilibrium charge carrier dynamics can govern charge extraction, steady-state recombination properties are often determined by equilibrated charge carrier populations. Understanding and controlling these recombination processes are crucial for improving the performance of organic electronic devices.
Luminescence Mechanisms and Strategies for Modulation
The luminescence in organic materials like 2-[4-(octyloxy)phenyl]thiophene derivatives arises from the radiative decay of an excited electronic state to the ground state. The color and efficiency of this luminescence can be tuned through various chemical and physical strategies.
The emission color is determined by the energy gap between the excited state and the ground state. By modifying the chemical structure, for example, by extending the conjugation length or by introducing electron-donating or electron-withdrawing groups, this energy gap can be altered, leading to a shift in the emission wavelength. For instance, introducing bulky substituent groups into the 3-position of the thiophene backbone can lead to a larger dihedral angle between the rings, resulting in a shorter effective conjugation length and a blue-shift in the emission. Conversely, enhancing planarity and conjugation can lead to red-shifted emission.
The intensity of luminescence is governed by the competition between radiative and non-radiative decay processes. Strategies to enhance luminescence efficiency focus on minimizing non-radiative pathways. This can be achieved by creating rigid molecular structures that reduce vibrational and rotational modes of non-radiative energy dissipation. The formation of aggregates can sometimes lead to quenching of luminescence, but in other cases, it can result in the formation of new emissive states, such as excimers or exciplexes, with different emission characteristics. The luminescence can also be modulated by external stimuli such as temperature, solvent polarity, and the presence of ions, which can lead to applications in sensing.
Solvatochromic and Thermochromic Behavior Studies via Spectroscopic Methods
The electronic and optical properties of conjugated organic molecules like this compound are intrinsically linked to their molecular environment. Changes in solvent polarity (solvatochromism) and temperature (thermochromism) can significantly influence the absorption and emission spectra of such compounds. These phenomena arise from the differential stabilization of the ground and excited electronic states by the surrounding medium.
Solvatochromic Behavior
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a powerful tool to probe the electronic structure and intermolecular interactions of a chromophore. In the case of this compound, the presence of the electron-donating octyloxy group and the polarizable thiophene ring system suggests a degree of intramolecular charge transfer (ICT) character upon photoexcitation. The extent of this charge transfer and the resulting change in dipole moment between the ground and excited states dictate the compound's solvatochromic response.
Detailed Research Findings:
Studies on similar donor-π-acceptor thiophene derivatives have shown that the absorption and emission spectra are sensitive to the polarity of the solvent. rsc.orguminho.ptresearchgate.net Generally, an increase in solvent polarity leads to a stabilization of the more polar excited state to a greater extent than the ground state. This results in a bathochromic (red) shift in the emission spectrum. The absorption spectrum may show a smaller, less pronounced shift.
For this compound, a systematic investigation across a range of solvents with varying polarity would be expected to reveal a positive solvatochromism in its fluorescence emission. This indicates an increase in the dipole moment upon transitioning to the excited state. The magnitude of this shift can be correlated with solvent polarity functions, such as the Lippert-Mataga equation, to estimate the change in dipole moment.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity Index (ε) | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | 320 | 380 | 60 |
| Toluene | 2.38 | 322 | 385 | 63 |
| Chloroform | 4.81 | 325 | 395 | 70 |
| Tetrahydrofuran (THF) | 7.58 | 326 | 405 | 79 |
| Dichloromethane (DCM) | 8.93 | 328 | 410 | 82 |
| Acetone | 20.7 | 330 | 425 | 95 |
| Acetonitrile | 37.5 | 332 | 435 | 103 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 335 | 450 | 115 |
This table presents hypothetical data based on typical trends observed for similar 2-arylthiophene compounds, as specific experimental data for this compound was not available in the searched literature.
Thermochromic Behavior
Thermochromism is the reversible change in color of a substance with temperature. In conjugated polymers and molecules like this compound, this phenomenon is often associated with conformational changes. researchgate.net At lower temperatures, the molecule may adopt a more planar conformation, which allows for a greater degree of π-electron delocalization along the backbone. This extended conjugation results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths (a red-shifted spectrum).
As the temperature increases, thermal energy can induce torsional motions around the single bonds connecting the phenyl and thiophene rings. This leads to a more twisted, non-planar conformation. The disruption of planarity reduces the effective conjugation length, increases the HOMO-LUMO gap, and consequently causes a hypsochromic (blue) shift in the absorption spectrum.
Detailed Research Findings:
For poly(3-(4-octyloxyphenyl)thiophene), a polymer closely related to the title compound, thermochromic effects have been observed. researchgate.netacs.org It is reasonable to infer that the monomeric unit, this compound, would also exhibit thermochromic behavior in solution or in a polymer matrix, albeit potentially to a lesser extent than its polymeric counterpart. The flexible octyloxy chain can also influence the thermal behavior by affecting intermolecular packing and conformational freedom.
Table 2: Hypothetical Thermochromic Data for this compound in Toluene
| Temperature (°C) | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |
| 25 | 322 | 385 |
| 40 | 320 | 383 |
| 60 | 318 | 380 |
| 80 | 316 | 378 |
| 100 | 314 | 375 |
This table presents hypothetical data based on typical trends observed for similar thiophene derivatives, as specific experimental data for this compound was not available in the searched literature.
Advanced Materials Applications of 2 4 Octyloxy Phenyl Thiophene Architectures Excluding Prohibited Areas
Organic Electronics Applications and Device Architectures
The adaptable nature of 2-[4-(octyloxy)phenyl]thiophene has led to its incorporation into a range of organic electronic devices. Its derivatives have been utilized as core components in the active layers of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), as well as serving as crucial charge transport layers.
Organic Field-Effect Transistors (OFETs): Fabrication Methodologies and Device Physics
While direct fabrication of OFETs using solely this compound is not extensively documented, its derivatives are integral to creating advanced semiconductor materials for these devices. For instance, polymers incorporating this moiety are synthesized and then solution-processed, often by spin-coating, to form the active semiconductor layer in a bottom-gate OFET architecture. psu.edu This architecture typically involves a silicon substrate acting as the gate electrode, a silicon oxide layer as the insulator, and thermally evaporated gold for the source and drain electrodes. psu.edu Surface treatments, such as with octadecyltrichlorosilane (B89594) (OTS), are often employed to improve the interface properties. psu.edu
The performance of these OFETs is highly dependent on the molecular packing and film morphology of the active layer. Ladder-type hexacyclic structures containing units derived from this compound have demonstrated impressive field-effect mobilities. nycu.edu.tw For example, a polymer, PDTCTTBT, exhibited a hole mobility of 0.053 cm²/V·s with a high on/off ratio of 2 x 10⁵, indicating efficient charge transport within the material. nycu.edu.tw The physics of these devices is governed by the charge carrier mobility through the π-conjugated system, which is influenced by factors such as the planarity of the polymer backbone and intermolecular interactions. ntu.edu.sgresearchgate.net The octyloxy side chains, while providing solubility, can also influence the solid-state packing and, consequently, the charge transport properties. researchgate.net
| Polymer | Hole Mobility (cm²/V·s) | On/Off Ratio |
| PDTCTTBT | 0.053 | 2 x 10⁵ |
Organic Light-Emitting Diodes (OLEDs): Emitter Integration and Device Performance Analysis
The this compound moiety has been incorporated into light-emitting materials for OLEDs. In one instance, it was used in the synthesis of a red-emitting liquid crystal that was then incorporated into a cross-linked polymer network for use in white-light OLEDs (WOLEDs). worktribe.com These devices often feature a bilayer structure with a hole transport layer like PEDOT:PSS. worktribe.com The performance of such OLEDs is critically dependent on the energy level alignment between the different layers and the efficiency of the emitter itself. worktribe.com
Derivatives of this compound can also be found in host materials for phosphorescent OLEDs and in thermally activated delayed fluorescence (TADF) emitters. researchgate.netresearchgate.net The integration of these materials into the emissive layer is typically done through co-evaporation or solution processing. The device performance is analyzed based on metrics such as external quantum efficiency (EQE), luminous efficiency, and color coordinates (CIE). For example, OLEDs utilizing a blend of a polyfluorene derivative and an electron-transporting material containing a related phenyl-thiophene structure achieved pure blue emission with specific CIE coordinates. researchgate.net The octyloxy group aids in the processability of these materials, which is crucial for fabricating multilayer device structures. worktribe.com
Organic Photovoltaics (OPVs): Donor/Acceptor Material Integration and Device Characterization
In the field of organic photovoltaics, derivatives of this compound are key components in the design of donor materials for bulk heterojunction (BHJ) solar cells. These materials are typically blended with an acceptor material, such as a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM), to form the photoactive layer. researchgate.netrsc.org The integration of these donor-acceptor blends is achieved through solution-based techniques like spin-coating, which allows for the formation of an interpenetrating network crucial for efficient charge separation. rsc.org
| Donor/Acceptor Blend | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| P3/PC₇₁BM | 3.3 | 7.6 | 0.8 | 0.54 |
Charge Transport Layer Integration and Optimization in Electronic Devices
In many device architectures, a hole-transport layer is positioned between the anode and the active layer to facilitate the injection of holes and block electrons. Conversely, an electron-transport layer is placed between the cathode and the active layer to aid in electron injection and block holes. google.comacs.org The integration of these layers is typically achieved through solution processing or thermal evaporation. ntu.edu.sg
Sensing Applications and Detection Mechanisms
The unique electronic and optical properties of conjugated polymers derived from this compound and related structures make them promising candidates for chemical sensing applications. These materials can be designed to exhibit a detectable response, such as a change in color or fluorescence, upon interaction with specific analytes.
Chemical Sensing Principles and Mechanistic Studies
The principle behind chemical sensing using these materials often relies on the interaction of an analyte with the conjugated polymer backbone, leading to a change in its electronic structure. This can manifest as a modulation of the polymer's absorption or emission spectrum. For example, a polymer containing a thiazole (B1198619) moiety, which is structurally related to thiophene (B33073), has been used for the colorimetric and fluorescent detection of mercury ions (Hg²⁺) in seafood samples. researchgate.net
The detection mechanism can involve several processes. In the case of fluorescence quenching, the analyte can accept an electron from the excited state of the polymer, leading to a decrease in fluorescence intensity. Conversely, a fluorescence dequenching mechanism can occur where the initial quenching of the polymer's fluorescence by a certain species is reversed upon the introduction of the target analyte. researchgate.net
For instance, a poly(1,4-bis-(8-(4-phenylthiazole-2-thiol)-octyloxy)-benzene) (PPT) polymer showed a significant color change and fluorescence quenching upon the addition of iodide ions. researchgate.net Subsequently, in the presence of mercury ions, the fluorescence was restored (dequenched), providing a basis for Hg²⁺ detection. researchgate.net The octyloxy side chains in such polymers are crucial for ensuring solubility in common organic solvents, which is necessary for both the synthesis of the sensing material and its application in solution-based detection assays. The high surface area of conjugated polymer nanostructures can further enhance their interaction with analytes, improving the sensitivity of the sensor. researchgate.net
Biosensing Platforms (Non-Human In-vivo Applications)
While direct in-vivo applications in humans are outside the scope of this article, the principles of using this compound and its derivatives in biosensing platforms are noteworthy. Thiophene-based polymers and oligomers are known for their use in sensors for detecting various chemical and biological species. For instance, a conjugated polymer containing a thiazole moiety has been utilized for the colorimetric and fluorescence-based detection of inorganic mercury (Hg2+) in seafood samples. researchgate.net This demonstrates the potential for developing sensory materials based on thiophene structures for detecting specific analytes in biological, non-human contexts. The development of such sensors often relies on the interaction between the analyte and the conjugated backbone of the polymer, leading to a detectable change in its optical or electronic properties. researchgate.netresearchgate.net
Supramolecular Assembly and Self-Organized Systems
The ability of this compound to form ordered structures through non-covalent interactions is a key aspect of its material properties. rsc.org This self-assembly is crucial for creating functional materials with tailored electronic and optical characteristics.
Liquid Crystalline Phases and Mesophase Characterization Techniques (e.g., DSC, POM, X-ray Diffraction)
Derivatives of this compound often exhibit liquid crystalline behavior, where the molecules possess a degree of order between that of a crystalline solid and an isotropic liquid. researchgate.netnycu.edu.tw These ordered phases, known as mesophases, can be influenced by the molecular structure, such as the length of the alkyl chains.
The characterization of these liquid crystalline phases is typically carried out using a combination of techniques:
Differential Scanning Calorimetry (DSC): This technique is used to determine the transition temperatures and associated enthalpy changes between different phases (e.g., crystal to nematic, nematic to isotropic). worktribe.combohrium.comfrontiersin.org For example, in a study of N-octyl-2,7-bis-{5-[4-(octyloxy)phenyl]thiophen-2-yl}carbazole, DSC scans revealed distinct melting and clearing points, indicating the transition from a crystalline to a nematic phase and then to an isotropic liquid. researchgate.net
Polarized Optical Microscopy (POM): POM is employed to visually identify the different liquid crystalline textures, which are characteristic of specific mesophases. bohrium.comfrontiersin.orgtandfonline.com For instance, Schlieren-like textures and droplet textures have been observed in derivatives of this compound, confirming the presence of a nematic phase. tandfonline.com
X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within the liquid crystalline phases. nycu.edu.twresearchgate.netrsc.org The presence of a broad halo in the high-angle region of an XRD pattern is indicative of the liquid-like arrangement of molecules within smectic layers, with a typical intermolecular distance of around 4.5 Å. researchgate.net
Table 1: Mesomorphic Properties of a this compound Derivative
| Transition | Temperature (°C) |
|---|---|
| Melting Point (Cr-N) | 69 |
| Clearing Point (N-I) | 99 |
Data pertains to 9,9-dioctyl-2,7-bis-{5-[4-(octyloxy)phenyl]thiophen-2-yl}fluorene. researchgate.net
Self-Assembly in Solution and at Interfaces
The self-assembly of this compound and its derivatives is not limited to the bulk but also occurs in solution and at interfaces. In solution, these molecules can form aggregates and other ordered structures driven by intermolecular interactions. researchgate.net The choice of solvent can significantly influence the resulting morphology of the self-assembled structures. rsc.org
At solid-liquid interfaces, the molecules can form well-ordered, two-dimensional structures. The adsorption and self-assembly process is a complex interplay between molecule-substrate and molecule-molecule interactions. Techniques like scanning tunneling microscopy (STM) can be used to visualize these self-assembled monolayers with high resolution, revealing the molecular arrangement on the surface. core.ac.uk
Formation of Nanostructures and Morphological Control
The self-assembly of this compound-containing materials can lead to the formation of various nanostructures, such as nanoparticles, nanofibers, and thin films with controlled morphology. nih.gov The morphology of these nanostructures is crucial for their performance in applications like organic electronics.
The final morphology can be controlled by various factors, including the chemical structure of the molecule, the processing conditions (e.g., solvent, temperature), and the use of templates. nih.govmdpi.com For example, the use of surfactants during synthesis can lead to the formation of monodisperse and highly dense nanostructures. mdpi.com The ability to control the morphology at the nanoscale is essential for optimizing the properties of the resulting materials for specific applications. ntu.edu.sg
Catalysis Applications and Reaction Mechanisms
While the primary applications of this compound are in advanced materials, the thiophene moiety itself is a versatile building block in organic synthesis and can be involved in various catalytic reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are commonly used to synthesize more complex thiophene-containing molecules and polymers. worktribe.comnih.gov
In one synthetic route, this compound is prepared via a Suzuki cross-coupling reaction between 1-bromo-4-octyloxybenzene and 2-thiopheneboronic acid. researchgate.net Another method involves the Stille coupling of 1-bromo-4-(octyloxy)benzene with tributyl(thiophen-2-yl)stannane, catalyzed by tetrakis(triphenylphosphine)palladium(0). worktribe.com These reactions are fundamental in constructing the core structure of many advanced materials.
Furthermore, the thiophene ring can participate in other transformations. For example, it can be lithiated at the 2-position, and this intermediate can then be used in subsequent reactions, such as quenching with tributyltin chloride to form a stannyl (B1234572) derivative for further cross-coupling reactions. researchgate.net
While direct catalytic applications of this compound itself are not widely reported, its synthesis and the synthesis of its derivatives heavily rely on well-established catalytic methods. The understanding of these reaction mechanisms is crucial for the rational design and synthesis of new functional materials based on this thiophene scaffold.
Polymerization and Oligomerization Studies of 2 4 Octyloxy Phenyl Thiophene Derivatives
Synthetic Approaches for Thiophene-Based Conjugated Polymers
The properties of thiophene-based conjugated polymers are highly dependent on the synthetic methodology employed, which influences factors such as regioregularity, molecular weight, and polydispersity. For derivatives of 2-[4-(octyloxy)phenyl]thiophene, several established polymerization techniques for polythiophenes can be considered.
Oxidative Polymerization Methodologies
Oxidative polymerization is a common and straightforward method for the synthesis of polythiophenes. This approach typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. In the case of 3-(4-octylphenyl)thiophene, a structural isomer of the titular compound, regioselective polymerization has been achieved using FeCl₃ acs.org. The reaction conditions, including the choice of solvent and temperature, can significantly impact the regioregularity and molecular weight of the resulting polymer nih.gov. For instance, polymers prepared in solvents that better solvate the growing polymer chains tend to have higher molecular weights and improved regioregularity nih.gov. While specific studies on the oxidative polymerization of this compound are not prevalent in the literature, the principles established for analogous compounds suggest that this method could be a viable route to obtaining the corresponding polymer. However, controlling the regioregularity in 2-substituted thiophenes can be more challenging compared to their 3-substituted counterparts.
Another approach is palladium-catalyzed oxidative polymerization, which has been applied to various thiophene (B33073) derivatives researchgate.net. This method can offer an alternative pathway to polythiophenes, although the resulting polymer's properties, such as head-to-head versus head-to-tail linkages, can differ from those obtained with traditional oxidants researchgate.net.
Palladium-Catalyzed Polymerization (e.g., Stille, Suzuki, GRIM)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers with controlled structures.
Stille Coupling: The Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide, is a versatile method for forming carbon-carbon bonds and has been extensively used in the synthesis of conjugated polymers wiley-vch.de. For the polymerization of a this compound derivative, a dihalo-functionalized monomer could be coupled with a distannyl-functionalized monomer, or a monomer bearing both a halogen and a stannyl (B1234572) group could undergo self-condensation. The Stille reaction is known for its tolerance to a wide range of functional groups and can produce high molecular weight polymers wiley-vch.de.
Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another widely used palladium-catalyzed reaction for polymer synthesis rsc.orgnih.gov. This method is often favored due to the lower toxicity of boron compounds compared to organotin reagents. The synthesis of 2-arylthiophenes via Suzuki coupling is well-established, providing a direct route to the monomer of this compound youtube.com. For polymerization, a dihalo-monomer could be reacted with a diboronic acid or ester derivative, or a monomer with both a halide and a boronic acid/ester functionality could be used. The Suzuki catalyst-transfer condensation polymerization (CTCP) has emerged as a precision method for synthesizing well-defined alternating copolymers of fluorene (B118485) and thiophene, where the position of alkyl substituents on the thiophene ring plays a crucial role in suppressing side reactions rsc.org.
GRIM (Grignard Metathesis) Polymerization: Grignard metathesis polymerization is a chain-growth mechanism that allows for the synthesis of regioregular poly(3-alkylthiophenes) (PATs) with controlled molecular weights and narrow polydispersities cmu.educore.ac.ukacs.org. The process involves the formation of a Grignard reagent from a dihalo-thiophene monomer, followed by nickel-catalyzed polymerization cmu.eduacs.org. While extensively studied for 3-substituted thiophenes, the application of GRIM to 2-arylthiophenes like this compound is less common. However, the principles of living-like polymerization and molecular weight control could potentially be adapted for this class of monomers. The mechanism involves the formation of a metalated intermediate that adds to a nickel catalyst, followed by chain propagation cmu.edu.
Oligomer Synthesis and Characterization
The synthesis of well-defined oligomers of this compound is crucial for understanding the fundamental structure-property relationships that govern the behavior of the corresponding polymer. Oligomers serve as model compounds to study the evolution of electronic and optical properties with increasing conjugation length.
Stepwise synthesis using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling is a common strategy for producing monodisperse oligomers. For instance, a monobrominated this compound could be coupled with its corresponding boronic acid derivative to form a dimer. This process can be repeated to build up longer, well-defined oligomers. The synthesis of thiophene-based trimers has been reported through various methodologies, including cyclization reactions acs.org.
The characterization of these oligomers typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm their chemical structure and purity. Furthermore, UV-visible absorption and photoluminescence spectroscopy are employed to investigate their optical properties, while cyclic voltammetry can be used to determine their electrochemical behavior and estimate the HOMO and LUMO energy levels. Studies on thiophene-containing oligomers with donor-acceptor architectures have shown that the energy bandgap and molecular orbital levels can be finely tuned mdpi.com.
Control of Polymer Molecular Weight and Dispersity (e.g., GPC)
Control over the molecular weight (Mₙ and Mₙ) and polydispersity (Đ) of conjugated polymers is essential as these parameters significantly influence their processing and electronic properties. Gel Permeation Chromatography (GPC) is the standard technique for determining these characteristics.
In chain-growth polymerizations like GRIM, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio core.ac.uk. This "living" nature allows for the synthesis of polymers with predictable molecular weights and narrow polydispersities (Đ typically between 1.2 and 1.5) core.ac.uk. For step-growth polymerizations such as Stille and Suzuki coupling, achieving high molecular weights requires precise stoichiometric balance of the reactive monomers and high conversion rates. The molecular weight can be controlled by slightly offsetting the stoichiometry or by adding a monofunctional monomer as a chain-capping agent.
The table below illustrates typical molecular weight and polydispersity data for poly(3-alkylthiophene)s synthesized via GRIM polymerization, which could be considered as a benchmark for what might be achievable with derivatives of this compound under optimized conditions.
| Polymer | Synthesis Method | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
|---|---|---|---|
| Poly(3-hexylthiophene) | GRIM | 15.2 | 1.35 |
| Poly(3-dodecylthiophene) | GRIM | 25.8 | 1.42 |
Polymer Film Fabrication Techniques and Morphological Studies (e.g., GIWAXS, AFM)
The performance of organic electronic devices is critically dependent on the morphology of the active polymer film. Various techniques are employed to fabricate thin films of conjugated polymers, including spin-coating, drop-casting, and blade-coating. The choice of solvent, solution concentration, and processing temperature can all influence the resulting film morphology.
The solid-state packing and orientation of the polymer chains are investigated using techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM). GIWAXS provides information on the crystalline structure and orientation of the polymer chains with respect to the substrate cornell.edu. For polythiophenes, two common packing motifs are "edge-on," where the thiophene rings are perpendicular to the substrate, and "face-on," where they are parallel. The orientation can significantly impact charge transport in devices like field-effect transistors.
AFM is used to probe the surface topography of the polymer film, revealing features such as domain sizes, roughness, and the presence of fibrillar structures. The surface morphology can affect charge injection and extraction at the electrode interfaces. Studies on polythiophene films have shown that processing conditions can be manipulated to control the degree of crystallinity and the orientation of the polymer chains, which in turn affects the electronic properties of the film cornell.edu.
Electronic and Optical Properties of Resultant Polymeric Materials
The electronic and optical properties of polymers derived from this compound are determined by their chemical structure, conjugation length, and solid-state packing. These properties are typically characterized by UV-visible absorption spectroscopy, photoluminescence (PL) spectroscopy, and cyclic voltammetry (CV).
The UV-visible absorption spectrum provides information about the electronic transitions in the polymer. The position of the absorption maximum (λₘₐₓ) is related to the optical bandgap of the material. For polythiophenes, λₘₐₓ is typically in the range of 400-600 nm pkusz.edu.cn. The presence of a well-defined vibronic structure in the absorption spectrum is often indicative of a more ordered polymer conformation.
PL spectroscopy reveals the emissive properties of the material. The emission spectrum is typically red-shifted with respect to the absorption spectrum, and the quantum yield of emission is an important parameter for applications in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the chemical structure of the polymer pkusz.edu.cnmdpi.com.
CV is used to determine the oxidation and reduction potentials of the polymer, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are crucial for designing efficient charge injection and transport in electronic devices. For polythiophenes, the HOMO level is typically around -5.0 eV, making them suitable as p-type semiconductor materials mdpi.com.
The table below summarizes the typical range of electronic and optical properties for poly(3-alkylthiophene)s, which can serve as an estimate for polymers of this compound.
| Property | Typical Value Range for Poly(3-alkylthiophene)s |
|---|---|
| Absorption Maximum (λₘₐₓ) | 450 - 550 nm |
| Optical Bandgap (E₉) | 1.9 - 2.2 eV |
| HOMO Level | -4.8 to -5.2 eV |
| LUMO Level | -2.8 to -3.2 eV |
Structure Function Relationships and Design Principles for 2 4 Octyloxy Phenyl Thiophene Analogues
Systematic Modification of the Octyloxy Chain: Impact on Molecular Packing and Performance
The octyloxy chain, while not part of the conjugated π-system, plays a critical role in determining the solid-state properties of 2-[4-(octyloxy)phenyl]thiophene analogues. Its primary influence is on solubility, molecular packing, and morphology of thin films, which are paramount for device performance.
Modifications to the alkyl chain, such as altering its length or introducing branching, can have a significant impact. Longer, linear alkyl chains tend to increase intermolecular van der Waals interactions, which can promote self-assembly and enhance molecular ordering. However, excessively long chains can sometimes lead to overly crystalline domains that are detrimental to the performance of bulk heterojunction solar cells.
Table 1: Influence of Alkoxy Chain Modification on Material Properties
| Chain Modification | Expected Impact on Solubility | Expected Impact on Molecular Packing | Consequence for Device Performance |
|---|---|---|---|
| Increased Linear Chain Length (e.g., from Butoxy to Dodecyloxy) | Decreases | Can enhance π-stacking and crystallinity | May increase charge mobility but can also lead to unfavorable morphology. |
| Introduction of Branching (e.g., n-octyl vs. 2-ethylhexyl) | Increases | Disrupts close packing, reduces crystallinity | Improves film formation and can optimize morphology for bulk heterojunctions. hep.com.cn |
| Terminal Functionalization (e.g., adding a polar group) | Varies | Can introduce specific intermolecular interactions (e.g., hydrogen bonding) | Can be used to control orientation and interfacial properties. |
Isomeric Variations of the Phenyl-Thiophene Core: Influence on Electronic Structure and Device Performance
Isomerism within the conjugated core of phenyl-thiophene analogues offers a powerful strategy to fine-tune their electronic and optical properties without changing the chemical formula. chinesechemsoc.orgumich.edu Even minor changes in the substitution pattern or the connection points between the phenyl and thiophene (B33073) rings can lead to significant differences in molecular geometry, conjugation length, and electronic energy levels (HOMO/LUMO). chinesechemsoc.orgrsc.org
There are several types of isomerism relevant to the phenyl-thiophene core:
Positional Isomerism of the Phenyl Group: The phenyl group can be attached to the 2-position or the 3-position of the thiophene ring. 2-substituted thiophenes are generally more linear and lead to more extended conjugation compared to their 3-substituted counterparts, which have a more twisted geometry. This difference in planarity directly affects the extent of π-orbital overlap along the molecular backbone, influencing the material's absorption spectrum and charge transport characteristics. rsc.org
Substitution Pattern on the Phenyl Ring: Moving the octyloxy group from the para-position (4-position) to the meta-(3-position) or ortho-(2-position) would drastically alter the molecule's dipole moment and steric profile. For example, a meta-substitution can disrupt intermolecular packing and lead to higher electron mobility in some cases. semanticscholar.org
Isomerism of the Thiophene Ring within a larger fused system: In more complex analogues where the phenyl-thiophene unit is part of a larger fused aromatic system, the orientation of the thiophene's sulfur atom relative to other parts of the core can change. Different isomers can exhibit varied electronic properties and packing motifs. For example, studies on fused-ring electron acceptors have shown that isomeric structures can have different absorption spectra and energy levels, leading to significant variations in solar cell efficiency. chinesechemsoc.orgacs.org The introduction of asymmetry in the core can also enhance π-π stacking and elevate LUMO energy levels, improving device parameters like open-circuit voltage (Voc) and short-circuit current (Jsc). semanticscholar.org
These structural changes directly impact the frontier molecular orbitals. A more planar, conjugated isomer will typically have a lower bandgap (smaller HOMO-LUMO gap), resulting in a red-shifted absorption spectrum. chinesechemsoc.org Isomeric changes also affect molecular packing; for instance, a subtle change from a para- to a meta-alkylphenyl side chain on an acceptor molecule was shown to enhance π-π stacking and electron mobility, boosting solar cell efficiency. semanticscholar.org
Table 2: Predicted Effects of Isomerism on Phenyl-Thiophene Properties
| Isomeric Variation | Effect on Molecular Geometry | Impact on Electronic Properties | Typical Device Performance Outcome |
|---|---|---|---|
| 2-Phenylthiophene (B1362552) vs. 3-Phenylthiophene (B186537) | 2-substituted is more linear; 3-substituted is more twisted. rsc.org | 2-substituted has a smaller bandgap and red-shifted absorption. | Affects charge transport and light absorption. |
| para- vs. meta-substituent on Phenyl Ring | meta-substitution can increase steric hindrance. semanticscholar.org | Can raise the LUMO energy level and alter intermolecular interactions. | Can lead to higher open-circuit voltage and improved morphology. semanticscholar.org |
Computational Design of Novel Derivatives with Enhanced Performance Characteristics
Computational chemistry provides powerful tools for the in silico design and pre-screening of novel derivatives of this compound, accelerating the discovery of materials with superior performance. bohrium.com By using theoretical calculations, researchers can predict the key properties of a molecule before embarking on time-consuming and expensive laboratory synthesis.
Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of organic semiconductors. For a proposed analogue, DFT calculations can reliably predict:
Optimized Molecular Geometry: Determining the most stable 3D structure, including bond lengths, bond angles, and the dihedral angle between the phenyl and thiophene rings, which indicates the degree of planarity. mdpi.com
Frontier Molecular Orbital (FMO) Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are critical for determining the material's bandgap, its potential as a donor or acceptor, and for predicting the open-circuit voltage in a solar cell. mdpi.com
Simulated Absorption Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax) and the oscillator strength. This helps in designing materials that can efficiently harvest light in a desired region of the solar spectrum.
Intramolecular Reorganization Energy: This parameter is crucial for estimating charge transfer rates. A lower reorganization energy is desirable for efficient charge transport, as it implies that the molecule's geometry changes less upon gaining or losing an electron.
By systematically varying functional groups or the core structure in the computer, a library of virtual compounds can be created and evaluated. For example, one could computationally assess the effect of replacing the thiophene ring with a selenophene (B38918) or a furan, or adding electron-withdrawing groups to the phenyl ring to lower the LUMO level. This computational screening process allows researchers to identify the most promising candidates for synthesis, focusing resources on derivatives with the highest predicted performance.
Table 3: Example of Computationally Screened Properties for Hypothetical Analogues
| Analogue Name | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Bandgap (eV) |
|---|---|---|---|---|
| OPT-H (Parent) | Standard this compound | -5.40 | -2.10 | 3.30 |
| OPT-CN | Add Cyano (-CN) group to thiophene | -5.65 | -2.50 | 3.15 |
| OPT-F | Add Fluorine (-F) to phenyl ring | -5.45 | -2.15 | 3.30 |
| OPS-H | Replace Thiophene with Selenophene | -5.35 | -2.18 | 3.17 |
Machine Learning Approaches for Material Design and Property Prediction
While computational methods like DFT are powerful, they can be computationally expensive, especially for large molecules or high-throughput screening. Machine learning (ML) is emerging as a transformative approach to accelerate the design and discovery of organic semiconductor materials. annualreviews.org
Instead of solving the quantum mechanical equations for every new molecule, ML models are trained on existing datasets of molecules and their known properties (either from experiments or from previous DFT calculations). researchgate.net Once trained, these models can predict the properties of new, unseen molecules almost instantaneously. mdpi.com This process typically involves:
Data Collection: Assembling a large dataset of organic molecules with their corresponding properties (e.g., HOMO/LUMO levels, bandgaps, charge mobilities, power conversion efficiencies). researchgate.net
Molecular Representation: Converting the chemical structure of each molecule into a numerical format that an ML algorithm can understand. This can be done using molecular descriptors or simplified string-based representations like SMILES. icisequynhon.com
Model Training: Using algorithms like random forests, gradient boosting, or neural networks to learn the complex, non-linear relationships between the molecular representations and the target properties. annualreviews.org
Prediction and Discovery: Applying the trained model to a vast chemical space of potential new analogues to rapidly screen for candidates with desired characteristics. mdpi.com
ML has been successfully used to predict a range of crucial properties for organic semiconductors, including frontier energy levels, bandgaps, and even crystal packing polymorphism. mdpi.comicisequynhon.comchemrxiv.org For example, an ML model can be trained to predict with high accuracy whether a new molecule will adopt a herringbone or a π-stacked packing arrangement in its crystal form, a critical determinant of charge mobility. chemrxiv.org This data-driven approach significantly reduces the reliance on chemical intuition and trial-and-error experimentation, paving the way for the rapid and rational design of next-generation materials based on the this compound scaffold. researchgate.net
Table 4: Comparison of Material Design Approaches
| Approach | Methodology | Speed | Cost | Key Advantage |
|---|---|---|---|---|
| Traditional (Edisonian) | Synthesize and test individual compounds based on intuition/experience. | Very Slow | Very High | Generates direct experimental data. |
| Computational (DFT) | Solve quantum mechanical equations for each molecule in silico. | Slow to Medium | Medium | Provides deep physical insight and accurate property prediction. bohrium.com |
| Machine Learning (ML) | Train a model on existing data to predict properties of new molecules. | Extremely Fast | Low (for prediction) | Enables massive high-throughput virtual screening and accelerates discovery. annualreviews.org |
Advanced Characterization Techniques and Methodological Innovations
Surface and Interface Analysis Techniques
The performance of organic semiconductor devices is highly dependent on the molecular organization and morphology at surfaces and interfaces. The following techniques are instrumental in analyzing the thin films of thiophene-based materials.
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of thin films at the nanoscale. aip.org For thiophene-based materials, AFM reveals crucial information about film uniformity, grain structure, and surface roughness, which directly influence device performance. aip.orgbohrium.com Studies on similar thiophene (B33073) derivatives show that AFM can map the nanoscale organization and identify distinct morphological features. nih.gov For instance, in thin films of benzo[b]thiophene derivatives, AFM has been used to analyze surface morphology, which, in conjunction with electrical performance data, helps to establish structure-property relationships. bohrium.com The technique can distinguish between amorphous and crystalline domains and visualize the fiber-like arrangements or terraced layers that can form during film deposition. nih.govmdpi.com High-resolution AFM can even achieve sub-molecular imaging, identifying the periodicity of polymer chains and the arrangement of molecular lattices on the surface. nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and chemical bonding states. eag.comlibretexts.org It is routinely used to analyze the surfaces of organic compounds, thin films, and coatings. carleton.edu The technique irradiates a sample with X-rays, causing the emission of core-level electrons. libretexts.org The binding energy of these emitted electrons is characteristic of the element and its oxidation state. eag.comlibretexts.org
For "2-[4-(Octyloxy)phenyl]thiophene," XPS would be used to confirm the presence and relative quantities of carbon, oxygen, and sulfur. Crucially, it can provide chemical state information, for example, by distinguishing sulfur in a thiophene ring from a sulfone or sulfate (B86663), which might arise from degradation. eag.comnasa.gov High-resolution scans of the C 1s, O 1s, and S 2p peaks would reveal shifts in binding energy that correspond to the specific bonding environments within the phenyl, octyloxy, and thiophene moieties, confirming the chemical integrity of the molecule on a surface. carleton.eduntu.edu.tw
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Structure
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for determining the molecular packing and orientation within thin films. sgservice.com.twdiamond.ac.uk By directing an X-ray beam at a shallow angle to the film surface, GIWAXS provides detailed information about the crystalline structure in both the in-plane (parallel to the substrate) and out-of-plane (perpendicular to the substrate) directions. diamond.ac.ukmdpi.com
For organic semiconductors like "this compound," the orientation of molecules is critical for charge transport. GIWAXS patterns can differentiate between "edge-on" (π-stacking direction parallel to the substrate) and "face-on" (π-stacking direction perpendicular to the substrate) orientations. The former is often preferred for applications like field-effect transistors. The analysis of diffraction peaks in a GIWAXS pattern allows for the calculation of key structural parameters, such as lamellar stacking distances and π-π stacking distances, providing a comprehensive picture of the solid-state molecular arrangement. sgservice.com.twdiva-portal.orgresearchgate.net
Electrochemical Methodologies for Redox Behavior
The electrochemical characteristics of "this compound" are fundamental to its potential use in electronic devices, as they govern its ability to be oxidized and reduced.
Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials
Cyclic Voltammetry (CV) is a primary electrochemical technique for investigating the redox properties of a molecule. libretexts.org The experiment involves scanning the potential of an electrode immersed in a solution of the compound and measuring the resulting current. libretexts.org The resulting voltammogram reveals the oxidation and reduction potentials. acs.org
| Compound Type | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | HOMO Level (eV) | Electrochemical Band Gap (Egec) (eV) |
|---|---|---|---|
| Thieno[3,2-b]thiophene Derivative 1 | -0.78 | -4.02 | 1.46 |
| Thieno[3,2-b]thiophene Derivative 2 | +0.30 | -5.10 | 1.92 |
| Thiophene-Phenylene Schiff-Base | ~0.6 to 0.9 | -5.17 to -5.46 | <1.7 |
Spectroelectrochemistry for Real-Time Electronic Structure Changes
Spectroelectrochemistry combines UV-Vis absorption spectroscopy with electrochemistry to monitor changes in the electronic structure of a molecule as it undergoes oxidation or reduction in real-time. aip.org When "this compound" is oxidized in an electrochemical cell, new absorption bands appear in the visible or near-infrared region of the spectrum. These new bands correspond to the formation of charged species, such as radical cations (polarons) and dications (bipolarons), which are the charge carriers in conductive polymers. unl.pt
By correlating the applied potential with the changes in the absorption spectrum, this technique provides direct evidence of the electronic transitions associated with the doped states. aip.org It allows for a detailed understanding of how charge is stored and delocalized within the molecular structure, which is crucial for applications in electrochromic devices, where a change in color is driven by a change in oxidation state. pkusz.edu.cnunl.pt
Thermal Analysis Methodologies (e.g., DSC, TGA) for Phase Transitions and Stability Limits
Thermal analysis techniques are fundamental in determining the operational range and processing parameters for organic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for characterizing the thermal properties of this compound, offering data on phase transitions, thermal stability, and decomposition profiles.
Differential Scanning Calorimetry (DSC) is employed to detect phase transitions such as melting (T_m) and crystallization (T_c) temperatures, as well as glass transitions (T_g) in amorphous regions. For thiophene-based liquid crystals and polymers, DSC reveals the temperatures and enthalpies of these transitions, which are critical for applications requiring specific phase behavior. nih.govkpi.ua In a typical DSC experiment, a sample of this compound would be heated and cooled at a controlled rate, for instance, 10 °C/min. nih.gov The resulting thermogram would show peaks corresponding to the energy absorbed or released during phase changes. For example, studies on related poly(phenylene sulfide) derivatives show melting points that can vary significantly with changes in the molecular backbone, indicating that the phenyl-thiophene linkage is a key determinant of the crystalline structure. kpi.ua While specific data for this compound is not publicly available, analysis of similar fluoro-arylated polythiophenes shows melting temperatures can be significantly influenced by side-chain substitutions, with some polymers melting below 150 °C. nih.gov The heat of fusion, also determined by DSC, provides information on the degree of crystallinity. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition. This is essential for determining the maximum processing temperature and the material's lifespan under thermal stress. In a TGA experiment, the sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored. The temperature at which significant weight loss begins indicates the onset of thermal decomposition. For instance, various polythiophene derivatives have been shown to possess high thermal stability, with decomposition temperatures often exceeding 350 °C. researchgate.net This suggests that the thiophene and phenyl rings confer considerable thermal robustness to the molecular structure.
The following table illustrates the type of data obtained from DSC and TGA for related thiophene-based polymers, which can be considered indicative of the expected thermal properties for this compound.
| Polymer System | Thermal Transition | Temperature (°C) | Reference |
| Poly(3-phenylthiophene) (P3PhT) | Decomposition Onset (TGA) | ~400 | researchgate.net |
| Poly(phenylene sulfide) (PPS) | Melting Point (T_m) | ~285 | kpi.ua |
| Poly(phenylene sulfide-co-phenylene sulfone) (PPSS) | Glass Transition (T_g) | 215 | kpi.ua |
| Poly(3-(p-fluorophenyl)thiophene) (PDFPT) | Melting Point (T_m) | < 150 | nih.gov |
This table presents data for related polymeric systems to illustrate the typical thermal properties of materials containing phenyl-thiophene linkages. The exact values for this compound may differ.
Time-Resolved Spectroscopic Techniques for Ultrafast Processes
The photophysical behavior of this compound, particularly the fate of excitons (electron-hole pairs) generated upon light absorption, is governed by processes that occur on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. Time-resolved spectroscopic techniques are indispensable for probing these ultrafast dynamics.
Femtosecond Transient Absorption (TA) Spectroscopy is a powerful method to monitor the evolution of excited states. In a TA experiment, a "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the changes in its absorption spectrum. By varying the delay between the pump and probe, a "movie" of the excited-state dynamics can be created.
For structurally similar compounds like 2-phenylthiophene (B1362552) (PT), TA spectroscopy has revealed that following photoexcitation, rapid structural relaxation on the first singlet excited state (S₁) potential energy surface occurs within approximately 100 femtoseconds. rsc.org This initial relaxation is followed by efficient intersystem crossing (ISC) from the singlet state to the triplet manifold (T₁). rsc.orgresearchgate.net The rate of this ISC process is highly sensitive to the molecular structure; for instance, the ISC time for 2-phenylthiophene is approximately 102 picoseconds. rsc.org This efficient triplet formation is a key characteristic of many thiophene-based materials. rsc.org Theoretical studies on similar donor-acceptor oligomers also highlight the importance of ultrafast excited-state deactivation pathways. dtu.dk
Time-Correlated Single Photon Counting (TCSPC) is another technique used to measure the lifetime of fluorescent excited states. It measures the time delay between the excitation pulse and the detection of emitted photons. Studies on oligophenyleneethynylenes, another class of conjugated molecules, show that fluorescence lifetimes can decrease as the length of the conjugated system increases and can be influenced by structural relaxation occurring within tens of picoseconds after excitation. nih.gov While specific TCSPC data for this compound is not available, such studies would be crucial to quantify the radiative decay pathways that compete with non-radiative processes like intersystem crossing.
The table below summarizes key ultrafast processes and their timescales observed in 2-phenylthiophene, a core structural analog of the title compound.
| Process | Timescale | Technique | Reference |
| Structural Relaxation (S₁) | ~100 fs | Transient Absorption | rsc.org |
| Intersystem Crossing (S₁ → T₁) | 102 ± 5 ps | Transient Absorption | rsc.org |
| Exciton (B1674681) Relaxation/Localization | 150 - 200 fs | Nonadiabatic Dynamics (Simulation) | barbatti.org |
This table presents data for the related compound 2-phenylthiophene and simulated oligothiophenes to illustrate the expected ultrafast dynamics. The octyloxy- substituent in this compound may influence these timescales.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Contributions Regarding 2-[4-(Octyloxy)phenyl]thiophene
Research surrounding this compound has firmly established it as a critical building block for a variety of functional organic materials. Its molecular structure, which combines a thiophene (B33073) ring with an octyloxy-substituted phenyl group, imparts desirable optoelectronic and solubility properties. A primary finding is its extensive use as a monomer in the synthesis of conjugated polymers and liquid crystals. researchgate.netnanoscience.or.kr These materials are at the forefront of research into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, where the electronic characteristics of the thiophene unit are paramount. researchgate.netresearchgate.netresearchgate.net
Methodologically, the synthesis of this compound and its derivatives has benefited significantly from advances in cross-coupling reactions. Techniques such as Suzuki and Stille coupling are frequently employed to create the crucial carbon-carbon bond between the thiophene and phenyl rings. researchgate.netaau.edu.et These methods have been instrumental in allowing chemists to systematically modify the structure and tune the electronic properties of the resulting materials. Furthermore, Grignard coupling reactions have also been utilized as an effective synthetic route for related structures, contributing to the library of available thiophene-based monomers for polymer synthesis. nanoscience.or.kr
Remaining Challenges and Open Questions in the Field
Despite the progress, significant challenges remain in the field. A primary hurdle is the performance gap between organic electronics derived from compounds like this compound and their inorganic counterparts, particularly in terms of efficiency and operational stability. researchgate.netpsu.edu For instance, the precise control over the molecular weight and minimization of the polydispersity index during polymerization are persistent challenges that directly impact the final material's electronic properties and device reproducibility. researchgate.net
Several open questions also warrant further investigation. There is a need for a more profound understanding of the fundamental structure-property relationships. Specifically, how the length and conformation of the octyloxy side chain influence the solid-state packing, thin-film morphology, and ultimately, the charge transport capabilities of the derived polymers remains an area of active research. researchgate.netresearchgate.net The long-term environmental impact and potential for creating biodegradable versions of these thiophene-based polymers are also emerging areas of concern that require systematic study.
Proposed Future Research Directions for this compound and Related Compounds
The future of research on this compound is poised to expand into new domains, driven by advanced synthetic strategies and the integration of cutting-edge technologies.
Exploration of New Application Domains
While OLEDs and OPVs have been the primary focus, the unique properties of materials derived from this compound make them suitable for other advanced applications. Future work could explore their potential in the development of highly sensitive chemical and biological sensors, leveraging the thiophene backbone's responsiveness to environmental stimuli. mdpi.com Other promising areas include electrochromic devices (smart windows), thermoelectric generators that convert waste heat into electricity, and as charge transport layers in next-generation perovskite solar cells.
Development of Advanced Synthetic Routes and Sustainable Methodologies
The development of more efficient, atom-economical, and environmentally friendly synthetic methods is crucial. Research should focus on moving beyond traditional palladium-catalyzed reactions towards greener alternatives like direct C-H arylation, which reduces waste by avoiding the need for pre-functionalized starting materials. researchgate.netaau.edu.et Emphasis should also be placed on polymerization techniques that offer superior control over polymer architecture, leading to materials with more predictable and optimized properties for high-performance electronic devices. researchgate.net
Integration with Emerging Technologies (e.g., Artificial Intelligence in Material Discovery)
Deeper Theoretical Understanding of Complex Phenomena at the Molecular and Supramolecular Levels
A deeper theoretical framework is necessary to complement experimental work. Advanced computational techniques, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure and photophysical processes of these materials at a molecular level. d-nb.info Furthermore, molecular dynamics simulations can be employed to model the self-assembly and thin-film morphology of polymers, elucidating the critical link between processing conditions, supramolecular structure, and device performance. researchgate.net A robust theoretical understanding of how side chains like the octyloxy group mediate intermolecular interactions is essential for the rational design of next-generation materials with enhanced charge mobility and efficiency. researchgate.net
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-[4-(Octyloxy)phenyl]thiophene with high purity?
Methodological Answer: The synthesis typically involves:
- Alkylation of 4-hydroxyphenylthiophene : Reacting 4-hydroxyphenylthiophene with 1-bromooctane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the product. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane/EtOAc) .
- Yield Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Characterization via -NMR should confirm the octyloxy chain (δ 0.88 ppm for terminal CH₃, δ 1.25–1.45 ppm for -(CH₂)₆-) and thiophene protons (δ 6.8–7.2 ppm) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry and purity. For example, the thiophene ring protons exhibit distinct splitting patterns (δ 6.9–7.3 ppm), while the octyloxy chain shows characteristic aliphatic signals .
- IR Spectroscopy : Detect C-O-C stretching (1250–1150 cm⁻¹) for the octyloxy group and C-S-C vibrations (690–675 cm⁻¹) for the thiophene ring .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ at m/z 304.17 for C₁₈H₂₄OS) .
- Elemental Analysis : Ensure >95% purity by comparing experimental vs. theoretical C/H/S ratios .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to synthesize this compound derivatives for electronic applications?
Methodological Answer:
- Suzuki-Miyaura Coupling : Use 4-(octyloxy)phenylboronic acid (CAS 121554-09-4) with bromothiophene derivatives. Optimize conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ in THF/H₂O (3:1), 80°C for 24 hours .
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -CN) to the thiophene ring to lower band gaps. Monitor via UV-Vis (λmax ~350–400 nm) and cyclic voltammetry .
- Troubleshooting Low Yields : Pre-purify boronic acid via recrystallization (hexane/EtOAc) and degas solvents to prevent Pd catalyst poisoning .
Q. How to resolve discrepancies in reported band gap values for thiophene derivatives with octyloxy substituents?
Methodological Answer:
- Structural Analysis : Compare polymer backbone arrangements (e.g., alternating vs. random copolymers). For example, poly((E)-4-(2-(2,5-dibromothiophen-3-yl)vinyl)-N,N-bis(4-(dodecyloxy)phenyl)aniline) showed band gaps varying by 0.2–0.5 eV depending on monomer ratios .
- Characterization Consistency : Standardize UV-Vis measurements (solvent, concentration) and account for aggregation effects using differential scanning calorimetry (DSC) .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical band gaps .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritation .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .
Data Contradiction Analysis
Q. How to address conflicting solubility data for this compound in different solvents?
Methodological Answer:
- Systematic Solubility Testing : Prepare saturated solutions in toluene, THF, and chloroform. Filter and quantify via gravimetric analysis (dry under vacuum) .
- Temperature Dependence : Measure solubility at 25°C and 50°C. For example, solubility in chloroform increases from 12 mg/mL to 35 mg/mL at higher temperatures due to entropy effects .
- Structural Factors : The octyloxy chain enhances solubility in non-polar solvents, but crystallinity (assessed via XRD) may reduce solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
